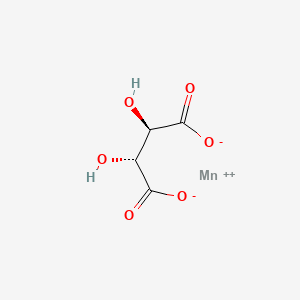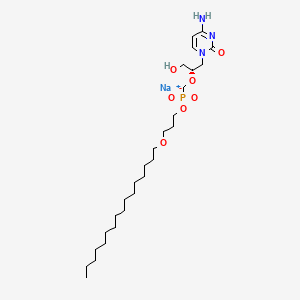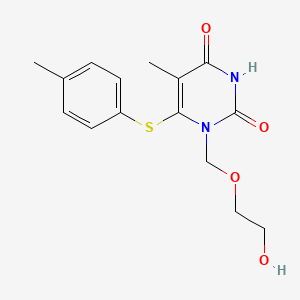
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thymine base modified with hydroxyethoxy and methylphenylthio groups.
Métodos De Preparación
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves several steps. The primary synthetic route includes the following steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Group Addition: The hydroxyethoxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Methylphenylthio Group Addition: The methylphenylthio group is added using a thiolation reaction with 4-methylthiophenol in the presence of a suitable catalyst.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an antiviral agent due to its structural similarity to nucleoside analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxy and methylphenylthio groups enhance its binding affinity to these targets, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase and the activation of caspase enzymes.
Comparación Con Compuestos Similares
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine can be compared with other nucleoside analogs such as:
Acyclovir: A well-known antiviral agent used to treat herpes infections. Unlike acyclovir, this compound has additional functional groups that may enhance its antiviral activity.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections. The structural differences between ganciclovir and this compound may result in different pharmacokinetic properties and therapeutic effects.
Propiedades
Número CAS |
125056-59-9 |
|---|---|
Fórmula molecular |
C15H18N2O4S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-methylphenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-10-3-5-12(6-4-10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
Clave InChI |
OMBAAFSEFCJXOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


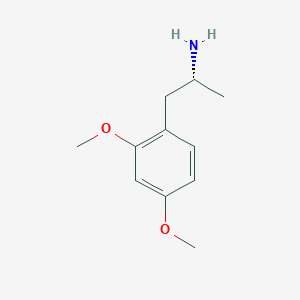
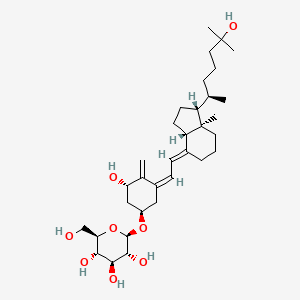
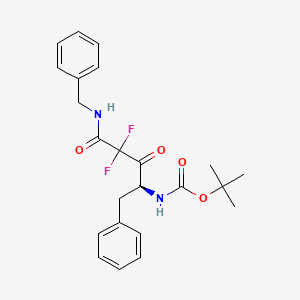
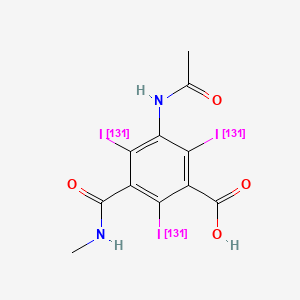
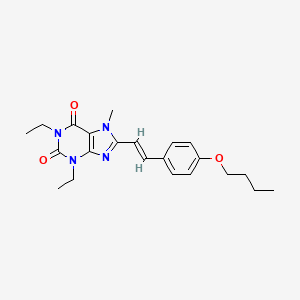
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
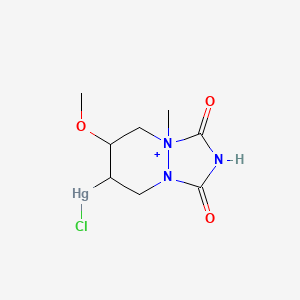
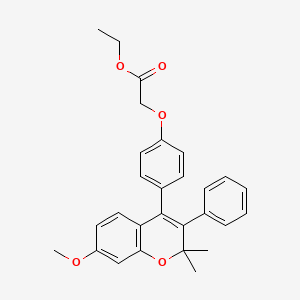
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)

